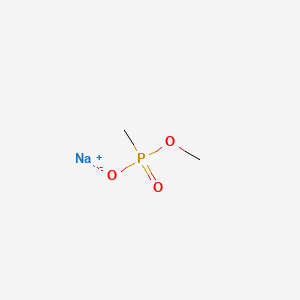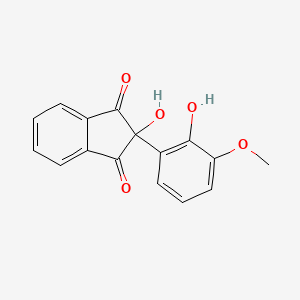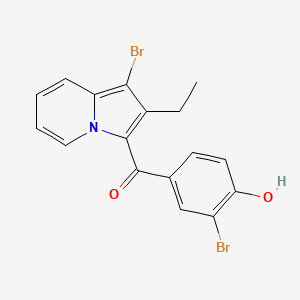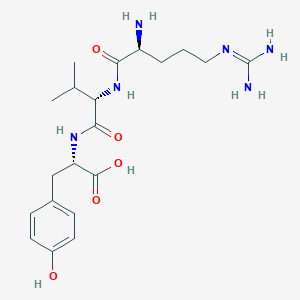
1-(Dibenzo(a,e)cyclopropa(c)cyclohept-6-yl)-3-(methylamino)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine is a complex organic compound that features a unique structure combining a dibenzo-cyclopropane ring system with an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
- Formation of the dibenzo-cyclopropane ring system through a cyclization reaction.
- Introduction of the azetidine ring via a nucleophilic substitution or cyclization reaction.
- Methylation of the amino group to form the final product.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, potentially involving:
- Large-scale cyclization reactions.
- Efficient purification techniques such as chromatography or crystallization.
- Quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly if it exhibits bioactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-aminoazetidine: Similar structure but without the methyl group on the amino moiety.
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(ethylamino)azetidine: Similar structure with an ethyl group instead of a methyl group.
Propriétés
Numéro CAS |
73855-88-6 |
|---|---|
Formule moléculaire |
C20H22N2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-methyl-1-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)azetidin-3-amine |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-22(12-13)20-16-8-4-2-6-14(16)18-10-19(18)15-7-3-5-9-17(15)20/h2-9,13,18-21H,10-12H2,1H3 |
Clé InChI |
RGHXRTLUEYSCGT-UHFFFAOYSA-N |
SMILES canonique |
CNC1CN(C1)C2C3=CC=CC=C3C4CC4C5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


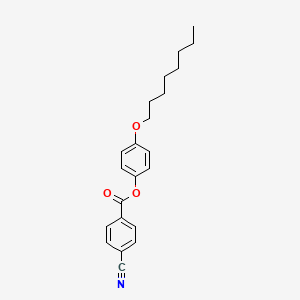
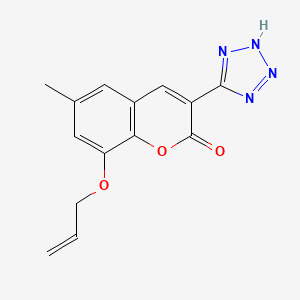
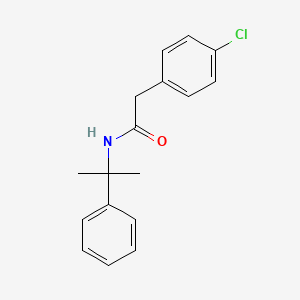
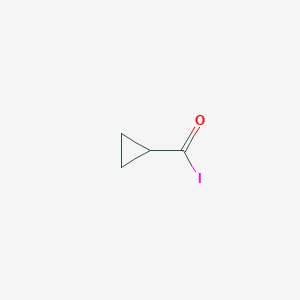
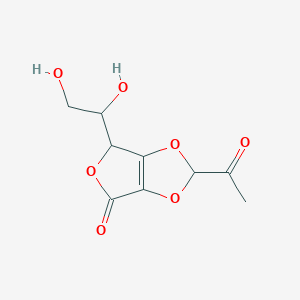
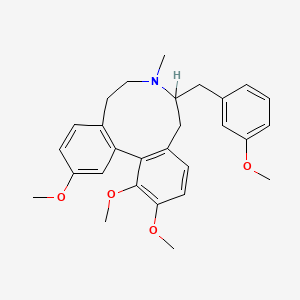


![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
